molecular formula C11H13BrN2 B2824977 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine CAS No. 46275-31-4

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine

Cat. No. B2824977
CAS RN: 46275-31-4
M. Wt: 253.143
InChI Key: KVKNRVFJKKKJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C11H13BrN2 . It has an average mass of 253.138 Da and a monoisotopic mass of 252.026199 Da .


Molecular Structure Analysis

The molecular structure of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine consists of a bromine atom attached to the 7th position of the indole ring and a methyl group attached to the 5th position . The ethanamine group is attached to the 3rd position of the indole ring .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of marine bisindole alkaloids, similar to "2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine," exhibit anticancer properties. Modifications in the chemical structure of these alkaloids can alter their cytotoxic effects on tumor cell lines. Specifically, derivatives with certain structural changes can maintain or enhance pro-apoptotic activity, indicating their potential as candidates for developing new anticancer drugs. The presence of bromine atoms and N-methylated bisindole scaffolds in these compounds has been found to be crucial for retaining their cytotoxic effects (Burattini et al., 2022).

Antimicrobial Activity

Indole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have shown promising antibacterial and antifungal activities, suggesting the potential use of these compounds in developing new antimicrobial agents (Kumbhare et al., 2013).

DNA Binding and Cytotoxicity

Copper(II) complexes incorporating tridentate ligands, which are structurally related to "2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine," have shown significant DNA binding propensity and cytotoxicity against cancer cell lines. These complexes demonstrate the ability to induce minor structural changes in DNA, leading to apoptosis and cell death, highlighting their potential in cancer therapy (Kumar et al., 2012).

Synthetic Methodologies and Structural Analysis

Studies on the synthesis and structural evaluation of indole and gramine derivatives provide valuable insights into the chemical properties and potential applications of "2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine" in material science and pharmaceutical research. These investigations contribute to the understanding of how structural modifications can influence the physical and chemical properties of indole-based compounds (Kukuljan et al., 2016).

properties

IUPAC Name

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7-4-9-8(2-3-13)6-14-11(9)10(12)5-7/h4-6,14H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKNRVFJKKKJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.